molecular formula C10H11N3O B15060992 1H-Indole-3-acetamide, A-amino-

1H-Indole-3-acetamide, A-amino-

Cat. No.: B15060992
M. Wt: 189.21 g/mol
InChI Key: SARKBTTYSYZPHZ-UHFFFAOYSA-N
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Description

1H-Indole-3-acetamide, A-amino- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is particularly interesting due to its structural similarity to naturally occurring plant hormones and its potential use in various scientific research fields.

Preparation Methods

The synthesis of 1H-Indole-3-acetamide, A-amino- typically involves the reaction of indole-3-acetic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert indole-3-acetic acid to its corresponding acyl chloride, which then reacts with ammonia to form the desired amide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Indole-3-acetamide, A-amino- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-3-acetamide, A-amino- has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Indole-3-acetamide, A-amino- can be compared with other indole derivatives such as:

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(2-amino-1H-indol-3-yl)acetamide

InChI

InChI=1S/C10H11N3O/c11-9(14)5-7-6-3-1-2-4-8(6)13-10(7)12/h1-4,13H,5,12H2,(H2,11,14)

InChI Key

SARKBTTYSYZPHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)N)CC(=O)N

Origin of Product

United States

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